1-(Cyclopentyloxy)-4-fluorobenzene

Catalog No.
S12184940
CAS No.
M.F
C11H13FO
M. Wt
180.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclopentyloxy)-4-fluorobenzene

Product Name

1-(Cyclopentyloxy)-4-fluorobenzene

IUPAC Name

1-cyclopentyloxy-4-fluorobenzene

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

InChI

InChI=1S/C11H13FO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2

InChI Key

SRXMFMPFOFENDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)F

1-(Cyclopentyloxy)-4-fluorobenzene is an organic compound characterized by a cyclopentyloxy group attached to a fluorinated benzene ring. Its molecular formula is C11H13FC_{11}H_{13}F and it has a molecular weight of approximately 180.22 g/mol. The structure of this compound features a cyclopentyl ether linked to the para position of a fluorobenzene, which influences its chemical properties and reactivity. The presence of the cyclopentyloxy group imparts unique steric and electronic characteristics, making it an interesting subject for various chemical and biological studies.

  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
  • Electrophilic Aromatic Substitution: The compound can undergo typical electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the benzene ring.
  • Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to the formation of different products.

The biological activity of 1-(Cyclopentyloxy)-4-fluorobenzene has not been extensively studied, but compounds with similar structures often exhibit significant pharmacological properties. Preliminary studies suggest potential interactions with biological macromolecules, which could lead to therapeutic applications. The fluorine atom may enhance lipophilicity, potentially improving bioavailability and efficacy in drug development.

Several methods can be employed to synthesize 1-(Cyclopentyloxy)-4-fluorobenzene:

  • Direct Fluorination: Introducing a fluorine atom into the benzene ring using fluorinating agents.
  • Substitution Reactions: Starting from 4-bromobenzene or similar derivatives, where the cyclopentyloxy group is introduced via nucleophilic substitution.
  • Suzuki-Miyaura Coupling: This method involves coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst, allowing for the formation of the desired product with high specificity.

1-(Cyclopentyloxy)-4-fluorobenzene has potential applications in various fields:

  • Organic Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
  • Material Science: May serve as a building block for functional materials with specific electronic or optical properties.

Interaction studies involving 1-(Cyclopentyloxy)-4-fluorobenzene focus on its reactivity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Specific interactions with enzymes or receptors could provide insights into its pharmacological profile, although detailed studies are still required to establish its efficacy and safety.

Several compounds share structural similarities with 1-(Cyclopentyloxy)-4-fluorobenzene. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-(Cyclopentyloxy)-2-fluorobenzeneCyclopentyl ether at the ortho positionDifferent sterics affecting reactivity
1-(Cyclopentyloxy)-3-fluorobenzeneCyclopentyl ether at the meta positionChanges in reactivity patterns due to substitution location
2-Bromo-1-(cyclopentyloxy)-4-fluorobenzeneContains bromine instead of hydrogenDifferent reactivity due to the presence of bromine
2-Cyclohexoxy-4-fluorobenzeneCyclohexyl ether instead of cyclopentylVariations in steric hindrance and electronic effects

The uniqueness of 1-(Cyclopentyloxy)-4-fluorobenzene lies in its specific combination of substituents, which contribute to distinct chemical properties and potential applications not found in similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

180.095043196 g/mol

Monoisotopic Mass

180.095043196 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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